![molecular formula C21H19N3O2S B4617273 2-{[(phenylthio)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4617273.png)
2-{[(phenylthio)acetyl]amino}-N-(3-pyridinylmethyl)benzamide
Overview
Description
"2-{[(phenylthio)acetyl]amino}-N-(3-pyridinylmethyl)benzamide" is a compound of interest in medicinal chemistry. It's studied for its potential as an inhibitor in various biological pathways.
Synthesis Analysis
The synthesis of similar benzamide derivatives often involves palladium-catalyzed reactions and can include steps like monoarylation and carbonylation. For example, palladium-catalyzed ortho-arylation of substituted benzamides using N-(2-aminophenyl)acetamide as a directing group has been demonstrated (Reddy, Blanton, & Watkins, 2017). Additionally, cobalt-catalyzed carbonylative synthesis of phthalimides from N-(pyridin-2-ylmethyl)benzamides is another approach (Fu, Ying, & Wu, 2019).
Molecular Structure Analysis
The molecular structure of benzamide derivatives often shows variation in the benzamide moiety, influencing their biological activity. For example, N-(2-aminophenyl)-4-(heteroarylmethyl)-benzamides have been shown to inhibit histone deacetylases, suggesting a complex molecular interaction (Vaisburg et al., 2007).
Chemical Reactions and Properties
These compounds often exhibit selective reactivity, as seen in palladium-mediated C(sp3)-H bond activation in N-Methyl-N-(pyridin-2-yl)benzamide, leading to direct arylation/alkylation (Chen et al., 2023). This reactivity is crucial for developing pharmacologically active compounds.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can significantly affect their application in drug development. For example, the crystal and molecular structure of related compounds has been studied to understand their stability and interaction with biological targets (Prasad et al., 1979).
Chemical Properties Analysis
The chemical properties, like reactivity with other molecules, stability under various conditions, and potential for forming derivatives, are vital for their potential therapeutic use. For instance, the reactivity of benzamide derivatives in forming Schiff bases and their potential applications in medicinal chemistry have been explored (Opozda, Łasocha, & Włodarczyk-Gajda, 2003).
Scientific Research Applications
Histone Deacetylase Inhibition for Cancer Therapy
One notable application involves the use of structurally related compounds as histone deacetylase (HDAC) inhibitors. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is described as an orally active, isotype-selective HDAC inhibitor showing significant antitumor activity and promise as an anticancer drug (Zhou et al., 2008). This compound selectively inhibits HDACs 1-3 and 11, inducing cancer cell cycle arrest and apoptosis, highlighting the therapeutic potential of related benzamide derivatives in oncology.
VEGFR-2 Inhibition for Antitumor Activity
Another research focus is on the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds exhibit excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Chemical Synthesis and Modification Techniques
Research also extends into chemical synthesis and modification techniques, such as the meta-selective C-H borylation of benzamides and pyridines using an iridium-Lewis acid bifunctional catalyst. This method demonstrates the acceleration and control of reaction site-selectivity through Lewis acid-base interaction, offering a novel approach to modifying benzamide and pyridine derivatives for further scientific applications (Yang et al., 2019).
Antiproliferative and Apoptotic Activities
The synthesis and evaluation of various benzamide derivatives have also been linked to antiproliferative and apoptotic activities against cancer cells. For instance, 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile and its derivatives have shown significant antiproliferative activity, with the ability to disrupt the cell cycle and induce apoptosis in a time-dependent manner (Sarhan et al., 2010).
properties
IUPAC Name |
2-[(2-phenylsulfanylacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-20(15-27-17-8-2-1-3-9-17)24-19-11-5-4-10-18(19)21(26)23-14-16-7-6-12-22-13-16/h1-13H,14-15H2,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBJVQUBPGSGMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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